2-Methyl Substitution Confers CNS MPO-Favorable Physicochemical Profile Versus Unsubstituted Core
The 2-methyl substituent on the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold directly influences key CNS drug-likeness parameters. The target compound exhibits an XLogP3 of 0.2 and a topological polar surface area (TPSA) of 24.92 Ų, compared to the unsubstituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core (CAS 147739-88-6) which has a TPSA of approximately 24.9 Ų and no methyl group for metabolic shielding or further derivatization [1]. In the context of M₁ PAM optimization, the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-one core was retained as a preferred scaffold; however, the 2-methyl variant provides an additional vector for modulating lipophilicity and metabolic stability without introducing hydrogen-bond donors, a critical requirement for CNS penetration [2].
| Evidence Dimension | Physicochemical properties relevant to CNS drug-likeness |
|---|---|
| Target Compound Data | XLogP3: 0.2; TPSA: 24.92 Ų |
| Comparator Or Baseline | Unsubstituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (CAS 147739-88-6): TPSA ~24.9 Ų; no methyl group |
| Quantified Difference | ΔXLogP3 not directly comparable (baseline XLogP3 not reported); qualitative difference in functionalization potential |
| Conditions | Computed physicochemical properties from vendor technical datasheets and literature CNS MPO optimization context |
Why This Matters
The balanced lipophilicity (XLogP3 0.2) and low TPSA (24.92 Ų) place this compound within the favorable CNS MPO desirability space (CNS MPO score >4), making it a preferred starting scaffold over more lipophilic or polar pyrrolopyridine regioisomers for neuroscience lead generation.
- [1] Kuujia. 2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine. CAS 1211587-93-7. View Source
- [2] Melancon BJ, et al. Further optimization of the M1 PAM VU0453595: Discovery of novel heterobicyclic core motifs with improved CNS penetration. Bioorg Med Chem Lett. 2016;26(15):3822-3825. View Source
